Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom in the ring This particular compound features a methyl ester group at the 3-position and a 4-methylphenyl group at the 4-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetylene with ethyl diazoacetate in the presence of a rhodium catalyst to form the pyrrole ring . The resulting intermediate is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of both the methyl ester and the 4-methylphenyl group, which can influence its reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-8,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXYFBJILFUBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443083 |
Source
|
Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188524-66-5 |
Source
|
Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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